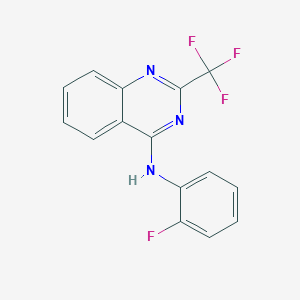

N-(2-fluorophenyl)-2-(trifluoromethyl)-4-quinazolinamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of quinazoline derivatives, including N-(2-fluorophenyl)-2-(trifluoromethyl)-4-quinazolinamine, involves multiple steps starting from readily available precursors. A common approach for synthesizing these compounds is through the cyclocondensation of 2-amino-N-heterocycles with 2-fluoro substituted benzoyl chlorides, which generally yields the desired quinazolinones in moderate yields. The products often precipitate directly from the reaction mixture, simplifying the purification process. This method has been demonstrated to produce quinazolinones that exhibit moderate activity against various tumor cell lines (Deetz et al., 2001).

Molecular Structure Analysis

The molecular structure of N-(2-fluorophenyl)-2-(trifluoromethyl)-4-quinazolinamine has been characterized through various analytical techniques, including nuclear magnetic resonance (NMR) and X-ray crystallography. These studies reveal the compound's intricate molecular geometry, which is stabilized by intramolecular N–H···N hydrogen bonds, C–H···F interactions, and π···π interactions. The structural analyses further extend to Hirshfeld surface analysis, highlighting the significant role of H···H and H···F contacts in dictating the crystal packing of the compound (Babashkina & Safin, 2022).

Chemical Reactions and Properties

Quinazoline derivatives participate in a variety of chemical reactions, reflecting their chemical versatility. The presence of fluorine atoms in N-(2-fluorophenyl)-2-(trifluoromethyl)-4-quinazolinamine significantly influences its reactivity, facilitating reactions such as C-H bond functionalization. These reactions enable the synthesis of an array of aza-fused heterocycles, showcasing the compound's utility in constructing complex molecular architectures (Zhu et al., 2011).

Physical Properties Analysis

The physical properties of N-(2-fluorophenyl)-2-(trifluoromethyl)-4-quinazolinamine, including its solubility, melting point, and stability, are crucial for its practical applications. These properties are influenced by the compound's molecular structure and the nature of its substituents. For instance, the presence of fluorine atoms affects the compound's lipophilicity, size, and polarity, which are important parameters for its drug-likeness and potential biomedical applications (Babashkina & Safin, 2022).

Applications De Recherche Scientifique

Progress Towards EGFR-TK Imaging Biomarkers

Rhenium and technetium complexes bearing quinazoline derivatives, including structures related to N-(2-fluorophenyl)-2-(trifluoromethyl)-4-quinazolinamine, have been explored for their potential as biomarkers for EGFR-TK imaging. These complexes exhibit significant inhibition of EGFR autophosphorylation and A431 cell growth, suggesting their utility in cancer diagnosis and therapy (Fernandes et al., 2008).

AMPA Receptor Antagonists

A series of quinazolin-4-ones, including derivatives of N-(2-fluorophenyl)-2-(trifluoromethyl)-4-quinazolinamine, have been synthesized to probe the structure-activity relationship for AMPA receptor inhibition. These studies have led to the identification of new AMPA receptor antagonists, highlighting the compound's relevance in neuropharmacological research (Chenard et al., 2001).

Synthesis and Antiinflammatory Activity

Synthesis and evaluation of 4(1H)-quinazolinone derivatives, including structures analogous to N-(2-fluorophenyl)-2-(trifluoromethyl)-4-quinazolinamine, have revealed compounds with significant anti-inflammatory activity, offering insights into novel therapeutic agents (Ozaki et al., 1985).

Tunable Fluorescent Probes

Fluorescent N-phenyl-4-aminoquinazoline probes, related to N-(2-fluorophenyl)-2-(trifluoromethyl)-4-quinazolinamine, have been developed for targeting the ATP-binding pocket of the ERBB family of receptor tyrosine kinases. These probes offer tunable photoexcitation energies and charge-transfer character, demonstrating their utility in bioimaging and fluorescent kinase inhibition studies (Dhuguru et al., 2014).

Photochemical Synthesis of Fluorinated Quinazolin-4-ones

An efficient photochemical methodology has been developed for the preparation of fluorinated quinazolin-4-ones, including derivatives of N-(2-fluorophenyl)-2-(trifluoromethyl)-4-quinazolinamine. This method allows for the synthesis of compounds with potential applications in medicinal chemistry and material sciences (Buscemi et al., 2004).

Optoelectronic Materials

Research on quinazoline derivatives for electronic devices has highlighted their potential in the creation of novel optoelectronic materials. Quinazolines, including structures analogous to N-(2-fluorophenyl)-2-(trifluoromethyl)-4-quinazolinamine, are valuable for fabricating materials for organic light-emitting diodes (OLEDs) and other luminescent elements (Lipunova et al., 2018).

Propriétés

IUPAC Name |

N-(2-fluorophenyl)-2-(trifluoromethyl)quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F4N3/c16-10-6-2-4-8-12(10)20-13-9-5-1-3-7-11(9)21-14(22-13)15(17,18)19/h1-8H,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTYHDNOUUAPOBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)NC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F4N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-fluorophenyl)-2-(trifluoromethyl)-4-quinazolinamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-benzyl-8-(5-isopropyl-1,2,4-oxadiazol-3-yl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5554249.png)

![2-{[(3-chlorophenoxy)acetyl]amino}benzamide](/img/structure/B5554250.png)

![5-{[(2,5-dimethyl-3-furoyl)amino]methyl}-3-furoic acid](/img/structure/B5554251.png)

![2-{[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}isoquinolin-1(2H)-one](/img/structure/B5554258.png)

![1-benzyl-N-[2-(4-morpholinylmethyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5554261.png)

![N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)butanamide](/img/structure/B5554301.png)

![N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2-fluorophenyl)-4-methylbenzenesulfonamide](/img/structure/B5554318.png)

![3-[2-(1-azepanyl)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5554320.png)

![1-(2-biphenylyl)-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-2-piperazinone](/img/structure/B5554323.png)

![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide](/img/structure/B5554331.png)